Methyl 2-methylundecanoate
Description
Methyl 2-methylundecanoate is a branched-chain fatty acid methyl ester with the molecular formula $ \text{C}{13}\text{H}{26}\text{O}_2 $. This ester is characterized by a methyl branch at the second carbon of the undecanoic acid chain, which influences its physical properties (e.g., melting point, solubility) and chemical reactivity compared to linear esters. Branched esters like this are often used in organic synthesis, fragrance formulations, and as intermediates in catalytic processes .
Properties
CAS No. |
55955-69-6 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
methyl 2-methylundecanoate |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)13(14)15-3/h12H,4-11H2,1-3H3 |
InChI Key |
KGVPRVBZKYLXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylundecanoate can be synthesized through the esterification of 2-methylundecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
Chemical Reactions Analysis
Degradation and Metabolic Pathways
Methyl 2-methylundecanoate undergoes oxidative and hydrolytic degradation:
-
Hydrolysis : In acidic or enzymatic conditions, the ester bond cleaves to yield 2-methylundecanoic acid and methanol. Pseudomonas species metabolize similar esters via β-oxidation, producing acetate and undecanoic acid derivatives .
-
Oxidative Cleavage : Pseudomonas multivorans degrades methyl ketones via intermediates like undecyl acetate, which hydrolyzes to 1-undecanol and acetate . For this compound, analogous pathways may yield 2-methylundecanoic acid and acetyl-CoA.
Key Metabolic Intermediates :
-
2-Methylundecanoic acid (via hydrolysis)
-
Acetate and propionyl-CoA (via β-oxidation)
Hydrogen Transfer Reactions
Mass spectrometry reveals hydrogen transfer during fragmentation:
-
Ester Bond Cleavage : this compound generates fragment ions at m/z = 166 (M-CH₃OH) and 214 (M⁺) due to hydrogen transfer from the alkyl chain to the ester oxygen .
-
Branching Effects : The 2-methyl branch stabilizes carbocations, reducing hydrogen transfer compared to linear esters. For example, methyl 10-undecenoate shows 82.66% M-32 fragments (m/z = 166), while branched analogs exhibit <75% .
| Fragment Ion (m/z) | Relative Abundance (%) |
|---|---|
| 214 (M⁺) | 100 |
| 166 (M-CH₃OH) | 75.25 |
| 143 (C₉H₁₉⁺) | 35.19 |
Thermal and Catalytic Stability
-
Thermal Rearrangement : At 70°C, this compound remains stable, but prolonged heating induces isomerization via carbocation intermediates .
-
Catalytic Effects : AlCl₃ promotes methyl migration, forming positional isomers. Deuterium-labeling studies confirm hydrogen transfer from benzene to the ester during Friedel-Crafts reactions .
| Condition | Isomerization Rate (%) | Dominant Product |
|---|---|---|
| 70°C, 6 h (AlCl₃) | 15–20 | Methyl 3-methylundecanoate |
| 100°C, 12 h (no catalyst) | <5 | This compound |
Industrial and Biological Relevance
Scientific Research Applications
Methyl 2-methylundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-methylundecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 2-methylundecanoate belongs to a broader class of fatty acid methyl esters (FAMEs). Key structural analogs include:

Key Observations :
- Branching vs. Linearity: this compound’s branching reduces crystallinity compared to linear esters like methyl dodecanoate, enhancing solubility in nonpolar solvents .
- Functional Groups: Hydroxyl or halogen substituents (e.g., in methyl 2-hydroxydodecanoate or methyl 2-chloro-5-formylbenzoate) increase polarity and reactivity, making them suitable for specialized syntheses .
- Complexity: Cyclic diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular weights and unique applications in natural product chemistry .
Physical and Chemical Properties
While direct data for this compound is unavailable, inferences can be made from related compounds:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

